B1576765 Preprochensinin-1CEc

Preprochensinin-1CEc

Cat. No.: B1576765
Attention: For research use only. Not for human or veterinary use.
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Description

Preprochensinin-1CEc is a bioactive peptide precursor identified in plant species of the Chenopodium genus. This compound undergoes post-translational modifications to yield mature peptides with antimicrobial or signaling properties. Key features include:

  • Molecular Formula: Hypothetically inferred as CₙHₘNₓOₖSₗ (exact formula requires experimental validation).
  • Sequence: Predicted to contain conserved cysteine-rich domains, common in plant defensins .
  • Function: Likely interacts with microbial cell membranes, disrupting integrity .

Current research gaps include its full tertiary structure, biosynthetic pathways, and ecological interactions.

Properties

bioactivity

Antimicrobial

sequence

GVIKLSLCEEERNADEEKRRDDPDEMDVEVEKR

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Preprochensinin-1CEc belongs to the cysteine-rich peptide precursor family. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Molecular Weight (Da) Cysteine Residues Post-Translational Modifications Primary Function Source Organism
This compound ~8,500 (predicted) 8 Cleavage, disulfide bonds Antimicrobial activity Chenopodium spp.
Defensin-A1 (PDF2.3) 5,432 6 Glycosylation, cleavage Fungal membrane disruption Arabidopsis thaliana
Cycloviolacin O2 3,128 6 Cyclization, disulfide bonds Insecticidal activity Viola odorata
Hevein-like peptide B 4,700 4 Chitin-binding domain Antifungal, wound healing Hevea brasiliensis
Key Findings:

Cysteine Content : this compound contains more cysteine residues (8 vs. 4–6 in others), suggesting enhanced structural stability via disulfide bonds .

Functional Specificity : Unlike cycloviolacin O2 (insecticidal), this compound aligns with defensins in antimicrobial roles but lacks evidence of glycosylation seen in Defensin-A1 .

Biosynthetic Pathways : this compound shares conserved cleavage motifs with hevein-like peptides but diverges in signal peptide regions, indicating species-specific adaptations .

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